Acetic acid;dec-5-ene-1,10-diol
Description
Acetic Acid (C₂H₄O₂) is a simple carboxylic acid with widespread industrial applications, including vinegar production, synthesis of vinyl acetate monomers, and use in adhesives and paints . It is produced via microbial fermentation by Acetobacter species, where pyrroloquinoline quinone-dependent alcohol dehydrogenase (PQQ-ADH) catalyzes ethanol oxidation to acetic acid in the ethanol oxidase respiratory chain . Metabolic flux analysis (MFA) of Acetobacter pasteurianus reveals that engineered strains overexpressing PQQ-ADH subunits (adhA and adhB) achieve higher acetic acid yields (61.42 g·L⁻¹) and reduced residual ethanol (4.18 g·L⁻¹) .
Dec-5-ene-1,10-diol (C₁₀H₁₈O₂) is an unsaturated diol with hydroxyl groups at positions 1 and 10 and a double bond at position 5. It is utilized in chemical processes such as metathesis reactions for synthesizing hydroxy- and aldehyde-functional compounds . While its specific production pathways are less documented, it is structurally analogous to other diols like but-2-ene-1,4-diol, which are intermediates in polymer and solvent manufacturing.
Properties
CAS No. |
400628-18-4 |
|---|---|
Molecular Formula |
C14H28O6 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
acetic acid;dec-5-ene-1,10-diol |
InChI |
InChI=1S/C10H20O2.2C2H4O2/c11-9-7-5-3-1-2-4-6-8-10-12;2*1-2(3)4/h1-2,11-12H,3-10H2;2*1H3,(H,3,4) |
InChI Key |
NYPHMUXRPHOWMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(CCO)CC=CCCCCO |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Properties of Acetic Acid; Dec-5-ene-1,10-diol
The molecular formula C₁₂H₂₆O₄ corresponds to a 1,10-decanediol backbone with an acetic acid substituent and a double bond at the fifth carbon (dec-5-ene). Key physicochemical properties include a molecular weight of 234.332 g/mol , a logP value of 2.182 , and a polar surface area of 77.76 Ų . The presence of both hydroxyl and carboxylic acid groups necessitates careful consideration of reaction conditions to avoid undesired side reactions, such as esterification or oxidation.
Synthetic Routes for 1,10-Decanediol Derivatives
Epoxidation-Transfer Hydrogenation from 9-Decenoates
The patent CN108117479A outlines a two-step protocol for synthesizing 1,10-decanediol from 9-decenoates , which serves as a foundational methodology adaptable to unsaturated diols like dec-5-ene-1,10-diol:
Step 1: Epoxidation of 9-Decenoates
- Reactants : 9-Decenoate esters (e.g., methyl 9-decenoate), molybdenum-based catalysts (e.g., stearic acid molybdenum), and organic peroxides (e.g., cumene hydroperoxide).
- Conditions : 110–120°C under nitrogen, 3–12 hours.
- Outcome : Epoxidation at the 9,10-position achieves >95% yield of 9,10-epoxy methyl decanoate .
Step 2: Transfer Hydrogenation of Epoxy Intermediates
- Reactants : Epoxy intermediates, hydrogen donors (e.g., formic acid-triethylamine azeotrope), transition-metal catalysts (e.g., CoCl₂, FeCl₃), and reductants (e.g., glucose).
- Conditions : 30–100°C, atmospheric pressure, 30–152 minutes.
- Outcome : Simultaneous reduction of epoxy and ester groups yields 1,10-decanediol with >90% selectivity.
Adaptation for Dec-5-ene-1,10-diol :
To introduce a double bond at the 5-position, the starting material would require substitution with 5-decenoate esters . Epoxidation at the 5,6-position followed by hydrogenation could yield the target diol. Catalytic systems may need adjustment to accommodate steric and electronic differences.
Wax Esterification-Hydrogenation of Sebacic Acid
The patent CN104961627A describes a high-pressure hydrogenation route for 1,10-decanediol production, emphasizing scalability and purity:
Step 1: Sebacic Acid Decanediol Wax Ester Formation
- Reactants : Sebacic acid (HOOC-(CH₂)₈-COOH), 1,10-decanediol, titanate catalysts.
- Conditions : 130–180°C under vacuum (-0.05 to -0.09 MPa), 5–30 hours.
- Outcome : Polyester wax esters with molecular weights of 200–500 g/mol.
Step 2: High-Pressure Hydrogenation of Wax Esters
- Reactants : Wax esters, hydrogen gas, hydrogenation catalysts (unspecified).
- Conditions : 150–200°C, 10–20 MPa H₂, 300–1000 m³/h flow rate.
- Outcome : 1,10-decanediol with 95–97% yield and >99.5% purity.
Adaptation for Acetic Acid Functionalization :
Incorporating acetic acid into the wax ester backbone (e.g., via esterification with dec-5-ene-1,10-diol) prior to hydrogenation could yield the target compound. However, competitive hydrogenation of the alkene moiety must be mitigated through catalyst selection (e.g., partial poisoning or selective catalysts).
Catalytic Systems and Reaction Optimization
Molybdenum-Based Epoxidation Catalysts
Molybdenum complexes, such as stearic acid molybdenum or acetylacetonate molybdenum , exhibit high efficiency in epoxidizing unsaturated esters. Key parameters include:
Challenges and Mitigation Strategies
Double Bond Position Control
Synthesizing dec-5-ene-1,10-diol requires precise control over alkene placement. Potential solutions include:
- Olefin Metathesis : Using Grubbs catalysts to reposition double bonds in precursor alkenes.
- Bio-derived Feedstocks : Utilizing natural oils rich in 5-decenoic acid derivatives.
Acetic Acid Incorporation
Esterification of dec-5-ene-1,10-diol with acetic anhydride under acidic or enzymatic conditions could introduce the acetyl group. However, competing reactions at hydroxyl sites necessitate protective group strategies (e.g., silylation).
Industrial-Scale Considerations
Environmental Impact
- Waste Minimization : Transfer hydrogenation generates fewer byproducts compared to traditional hydrogenation.
- Renewable Feedstocks : 9-Decenoates from biodiesel (FAME) align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;dec-5-ene-1,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The carboxylic acid group can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Substitution: Acid chlorides or anhydrides can be used to form esters through nucleophilic acyl substitution reactions.
Major Products
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Primary alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
Acetic acid;dec-5-ene-1,10-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;dec-5-ene-1,10-diol involves its reactivity with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the pH and reactivity of the surrounding environment .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Metabolic Flux Analysis (MFA) of Acetic Acid Pathways in A. pasteurianus
- Overexpression of PQQ-ADH increases flux through the ethanol oxidation pathway by 18%, enhancing acetic acid yield .
Table 2: Proteomic Changes in Engineered A. pasteurianus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
